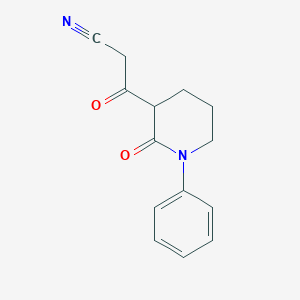

3-Oxo-3-(2-oxo-1-phenylpiperidin-3-yl)propanenitrile

Description

Properties

Molecular Formula |

C14H14N2O2 |

|---|---|

Molecular Weight |

242.27 g/mol |

IUPAC Name |

3-oxo-3-(2-oxo-1-phenylpiperidin-3-yl)propanenitrile |

InChI |

InChI=1S/C14H14N2O2/c15-9-8-13(17)12-7-4-10-16(14(12)18)11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-8,10H2 |

InChI Key |

MVKFYEVFKJYJMT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(=O)N(C1)C2=CC=CC=C2)C(=O)CC#N |

Origin of Product |

United States |

Preparation Methods

General Methods for the Synthesis of \$$ \beta $$-ketonitriles

A general procedure for synthesizing \$$ \beta $$-ketonitriles (3) from secondary amides in one pot is described as follows:

- React N-phenylbenzamide (4a) or N-methylbenzamide (4b) (0.5 mmol, 1.0 equiv) in toluene (3.5 mL) with LiHMDS (0.6 mL, 0.6 mmol, 1.2 equiv, 1 M in THF) under argon protection.

- Stir the solution for 1 hour at room temperature, then add CH3I (106 mg, 0.75 mmol, 1.5 equiv) dropwise.

- Stir the resulting solution for 3 hours at room temperature.

- Add acetonitrile (41 mg, 1 mmol, 2.0 equiv) and LiHMDS (1.5 mL, 1.5 mmol, 3.0 equiv, 1 M in THF) to the mixture.

- Stir the resulting solution for 15 hours under argon protection.

- Quench the reaction with saturated NH4Cl (7 mL) and dilute with ethyl acetate (50 mL).

- Wash the organic layer with brine (10 mL × 2), dry with anhydrous MgSO4, filter, and concentrate under vacuum.

- Purify the crude product by silica gel column chromatography with ethyl acetate in hexane (10%) to afford 3-oxo-3-phenylpropanenitrile (3a).

\\

\textbf{Scheme 4.} Sequential reaction with secondary amides.

$$

\begin{aligned}

& \text{Ph N O R H} \xrightarrow[\text{toluene, 25 oC, 3 h}]{\text{LiHMDS (1.2 equiv) CH3I (1.5 equiv)}} \\

& \xrightarrow[\text{toluene, 25 oC, 15 h}]{\text{LiHMDS (3.0 equiv) CH3CN (2.0 equiv)}} \text{Ph O CN}

\end{aligned}

$$

4a: R = Me

4b: R = Ph

3a: 65% (from 4a), 72% (from 4b)

Synthesis of Specific 3-Oxo-3-Arylpropanenitriles Using the General Procedure

- 3-Oxo-3-phenylpropanenitrile (3a): Using N-phenyl-N-tosylbenzamide (351 mg, 1.0 mmol), purify the product by chromatography on silica gel eluting with n-hexane/EtOAc (12:1) to obtain a yellow solid (138 mg, 0.95 mmol, 95%). Melting point: 79–81 °C.

- 3-Oxo-3-(o-tolyl)propanenitrile (3b): Using tert-butyl (2-methylbenzoyl)(phenyl)carbamate (311mg, 1.0mmol), purify the product by chromatography on silica gel eluting with n-hexane/EtOAc (12:1) to obtain a white solid (148 mg, 0.93 mmol, 93%). Melting point: 69 – 71 °C.

- 3-(4-Bromophenyl)-3-oxopropanenitrile (3n): Using 4-bromo-N-phenyl-N-tosylbenzamide (430 mg, 1.0 mmol), purify the product by chromatography on silica gel eluting with n-hexane/EtOAc (12:1) to obtain a white solid (201 mg, 0.90 mmol, 90%). Melting point: 153–155 °C.

- 3-(2-Chlorophenyl)-3-oxopropanenitrile (3o): Using 2-chloro-N-phenyl-N-tosylbenzamide (386 mg, 1.0 mmol), purify the product by chromatography on silica gel eluting with n-hexane/EtOAc (12:1) to obtain a yellow solid (133 mg, 0.74 mmol, 74%). Melting point: 95 – 97 °C.

- 3-(4-Chlorophenyl)-3-oxopropanenitrile (3p): Using 2-chloro-N-phenyl-N-tosylbenzamide (386 mg, 1.0 mmol), purify the product by chromatography on silica gel eluting with n-hexane/EtOAc (12:1) to obtain a yellow solid (143 mg, 0.80 mmol.

Spectroscopic Data for synthesized 3-Oxo-3-Arylpropanenitriles

The table below shows the spectroscopic data for the synthesized 3-Oxo-3-Arylpropanenitriles:

| Compound | 1H NMR (500 MHz, CDCl3) δ | 13C NMR (126 MHz, CDCl3) δ | FTIR (neat) cm-1 | MS (EI) m/z = |

|---|---|---|---|---|

| 3-Oxo-3-phenylpropanenitrile | 7.94 – 7.90 (m, 2H), 7.69 – 7.64 (m, 1H), 7.55 – 7.50 (m, 2H), 4.09 (s, 2H) | 187.12, 134.74, 134.27, 129.16, 128.46, 113.80, 29.41 | 1686, 2264 | 145.0 (M+) |

| 3-Oxo-3-(o-tolyl)propanenitrile | 7.62 (d, J = 7.8 Hz, 1H), 7.47 (td, J = 7.6, 1.4 Hz, 1H), 7.36 – 7.31 (m, 2H), 4.12 (s, 2H), 2.64 (s, 3H) | 190.21, 138.74, 136.03, 132.14, 131.48, 129.19, 125.84, 113.63, 33.22, 21.67 | 1686, 2258 | 195.0 (M+) |

| 3-(4-Bromophenyl)-3- oxopropanenitrile | 7.80 – 7.77 (m, 2H), 7.69 – 7.66 (m, 2H), 4.05 (s, 2H) | 186.19, 132.95, 132.56, 130.29, 129.86, 113.42, 29.38 | 1684, 2252 | 222.9 (M+) |

| 3-(2-Chlorophenyl)-3- oxopropanenitrile | 7.64 – 7.61 (m, 1H), 7.52 – 7.45 (m, 2H), 7.39 (ddd, J = 7.7, 7.1, 1.5 Hz, 1H), 4.15 (s, 2H) | 189.42, 135.63, 133.77, 131.70, 131.02, 130.43, 127.50, 113.44, 32.95 | 1693, 2264 | 179.0 (M+) |

| 3-(4-Chlorophenyl)-3- oxopropanenitrile | Info missing. | Info missing. | Info missing. | Info missing. |

Preparation of 3-Oxo-3-(piperidin-1-yl)propanenitrile

3-Oxo-3-(piperidin-1-yl)propanenitrile can be prepared by reacting ethyl cyanoacetate with piperidine, following a reported method. Colourless blocks can be obtained by slowly evaporating an ethanol solution at room temperature.

Synthesis and Reactivity of 3-Oxo-3-(1-Methylindoloyl)Propanenitrile

To synthesize a diversity of indole derivatives with heterocyclic substituents, N-Methylindole was acylated at C-3 with cyanoacetic acid and acetic anhydride to yield 3-cyanoacetyl-1-methylindole.

General Method for the Preparation of Compounds 3a, b

To a stirred solution of 2 (10 mmol) in EtOH/dioxane mixture (20 mL each) containing sodium acetate (10 g), add the appropriate diazonium salt (prepared from 10 mmol of an appropriate aromatic amine and appropriate quantities of sodium nitrite and hydrochloric acid). The solid product separated on standing was filtered off and recrystallized from an appropriate solvent.

- 3-(1-Methyl-1H-indol-3-yl)-3-oxo-2-(phenylhydrazono)propanenitrile 3a: Recrystallized from dioxane/DMF as yellow crystals.

Alternative Method for the Preparation of Enaminones

A mixture of 3-(1-methyl-1H-Indol-3-yl)-3-oxopropanenitrile 2 (1.98 g, 10 mmol), and enaminone 10 (1.75 g, 10 mmol) was refluxed in AcOH (20 mL) in the presence of anhydrous sodium acetate (2 g) for 4 h. Then, the reaction mixture was allowed to cool to rt and poured onto ice cold water. The formed crude product was collected by filtration, washed with water, and recrystallized from toluene/petroleum ether mixture as orange crystals. Yield: 2.4 g (73%); mp 128-130 °C.

Method B for the Preparation of Enaminones

A mixture of 2 (10 mmol) and an appropriate ethylarylidenecyanoacetate (10 mmol) in EtOH (20 mL) in the presence of piperidine were refluxed for 30 min with continuous stirring. Then, the reaction mixture was allowed to cool to rt and poured onto ice cold water. The formed crude product was collected by filtration washed with water and recrystallized from a proper solvent.

- (E)-2-(1-Methyl -1H-indole-3-carbonyl)-3-phenylacrylonitrile 13a: Recrystallized from EtOH, yield: 2.25 g (79%); mp 146 °C.

Preparation Method of Ruxolitinib Intermediate

The preparation of the Ruxolitinib intermediate (3R)-3-(4-Br-1H-pyrazole-1-yl)-cyclopentyl propanenitrile involves the following steps:

- Synthesis of 3-oxo-3-cyclopentyl propionitrile (II).

- Synthesis of (S)-3-cyclopentyl-3-hydroxypropionitrile (III).

- Synthesis of (3R)-3-(4-nitro-1H-pyrazole-1-yl)-cyclopentyl propionitrile (IV).

- Synthesis of (3R)-3-(4-amino-1H-pyrazole-1-yl)-cyclopentyl propionitrile (V).

- Synthesis of (3R)-3-(4-Br-1H-pyrazole-1-yl)-cyclopentyl propanenitrile (VI).

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-(2-oxo-1-phenylpiperidin-3-yl)propanenitrile undergoes various chemical reactions, including :

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or alcohols) are commonly employed.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-Oxo-3-(2-oxo-1-phenylpiperidin-3-yl)propanenitrile has diverse applications in scientific research, including :

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Oxo-3-(2-oxo-1-phenylpiperidin-3-yl)propanenitrile involves its interaction with specific molecular targets and pathways . The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.

Receptor Interaction: Binding to specific receptors, leading to changes in cellular signaling and function.

Pathway Modulation: Affecting key signaling pathways, such as those involved in inflammation or pain perception.

Comparison with Similar Compounds

Structural Analogues with Varied Heterocyclic Substituents

3-Oxo-3-(piperidin-1-yl)propanenitrile (PPN)

- Structure : Lacks the 2-oxo and phenyl substituents on the piperidine ring.

- Synthesis: Prepared via condensation of ethyl cyanoacetate and piperidine in ethanol .

- Properties: Crystal structure confirms a chair conformation for the piperidine ring and planar cyanoacetamide fragment . Used in sodium alginate/poly(vinyl alcohol) films for controlled drug delivery due to its hydrogen-bonding capability .

3-Oxo-3-(1-methylindol-3-yl)propanenitrile

- Structure : Substituted with a 1-methylindole group instead of piperidine.

- Synthesis: Synthesized via indole acylation with cyanoacetic acid .

- Applications : Serves as a precursor for heterocyclic derivatives (e.g., pyrazoles, triazoles) due to indole’s aromatic reactivity .

- Comparison : The indole’s electron-rich aromatic system contrasts with the piperidine’s aliphatic nature in the target compound, leading to divergent reactivity in cyclization and substitution reactions .

3-Oxo-3-(thiophen-2-yl)propanenitrile

- Structure : Features a thiophene ring substituent.

- Physical Properties : Melting point 128–134°C, density 1.256 g/cm³ .

- Reactivity : Participates in radical cyclization with manganese(III) acetate to form dihydrofuran derivatives .

- Comparison : Thiophene’s sulfur atom enables unique charge-transfer interactions, whereas the target compound’s 2-oxo-piperidine may engage in hydrogen bonding, affecting solubility and crystallinity .

Analogues with Modified Piperidine/Piperazine Rings

3-Oxo-3-(4-(2-oxo-2H-chromen-4-yl)piperazin-1-yl)propanenitrile

- Structure : Incorporates a piperazine ring linked to a coumarin moiety.

- Applications : Hybrid compounds exhibit antiproliferative activity by inducing apoptosis via caspase activation .

- Comparison : The piperazine ring’s basicity enhances solubility in acidic environments, whereas the target compound’s 2-oxo-piperidine may limit protonation, affecting membrane permeability .

3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile

- Structure : Piperazine ring substituted with a phenethyl group.

Analogues with Bulky or Electron-Withdrawing Groups

3-Oxo-3-(1-phenylcyclopropyl)propanenitrile

- Structure : Cyclopropane ring fused to a phenyl group.

- Properties : SMILES: C1CC1(C2=CC=CC=C2)C(=O)CC#N; predicted to exhibit unique steric effects due to the cyclopropane ring .

- Comparison : The strained cyclopropane may increase reactivity in ring-opening reactions, unlike the target compound’s stable piperidine framework .

3-Oxo-3-piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile

- Structure : Contains a trifluoromethylpyridinyl group.

- Comparison : The target compound’s phenyl group offers π-π stacking opportunities, while the CF₃ group in this analogue may improve metabolic stability .

Biological Activity

3-Oxo-3-(2-oxo-1-phenylpiperidin-3-yl)propanenitrile, also known as a derivative of piperidinyl compounds, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action, supported by relevant data and case studies.

- Molecular Formula: C14H16N2O2

- Molecular Weight: 244.29 g/mol

- CAS Number: 15029-30-8

Biological Activity Overview

The compound exhibits a range of biological activities that can be categorized into the following areas:

1. Antimicrobial Activity

Recent studies have indicated that derivatives similar to this compound possess significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and other Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Acetyl-1,3,4-oxadiazole derivative | Staphylococcus aureus | 32 µg/mL |

| 3-Oxo derivative | Escherichia coli | 64 µg/mL |

| Piperidine-based compound | Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the presence of the piperidine ring enhances the antimicrobial efficacy of the compound.

2. Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effect of 3-Oxo derivatives on various cancer cell lines. The results indicate selective toxicity towards malignant cells while sparing normal cells.

Case Study: Cytotoxicity on Cancer Cell Lines

In a study assessing the cytotoxic effects on human colorectal adenocarcinoma (HT29) and human lymphoid cells (CEM), it was found that:

- At a concentration of 100 µM , the compound reduced cell viability in HT29 cells to 50% after 48 hours .

- In contrast, normal fibroblast cells (Hs27) exhibited over 90% viability under similar conditions.

Table 2: Cytotoxicity Results

| Dose (µM) | HT29 Viability (%) | CEM Viability (%) | Hs27 Viability (%) |

|---|---|---|---|

| 200 | 40 | 45 | 95 |

| 100 | 50 | 55 | 92 |

| 50 | 70 | 75 | 98 |

This selective cytotoxicity indicates potential for development as an anticancer agent.

The mechanism by which these compounds exert their biological effects is believed to involve multiple pathways:

- Inhibition of Cell Cycle Progression: Studies have shown that treatment with similar compounds leads to an increase in sub-G1 cell populations, indicating apoptosis.

- Activation of Caspases: The cleavage of poly(ADP-ribose) polymerase (PARP) suggests activation of caspase pathways, which are critical for apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.